N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via a methyl group to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. This hybrid structure combines pharmacophoric elements from thiophene, isoxazole, and oxadiazole systems, which are frequently employed in medicinal chemistry for their bioactivity, metabolic stability, and ligand-receptor interactions .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-5-8(15-18-7)11-14-10(19-16-11)6-13-12(17)9-3-2-4-20-9/h2-5H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMXLBYLVFPYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate (Compound 45p)
- Structure : Shares the isoxazole-thiophene scaffold but lacks the oxadiazole and carboxamide groups.
- Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate, followed by purification via flash chromatography .
N-(4-(Diethylamino)Phenyl)-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
- Structure: Includes a diethylamino-phenyl group instead of the oxadiazole-methyl linkage.
- Bioactivity: Demonstrates enhanced solubility due to the diethylamino group, which may improve pharmacokinetic properties relative to the target compound .
5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide
- Structure : Replaces the thiophene and oxadiazole moieties with a thiazole ring.
- Crystallography: Characterized via X-ray diffraction (Acta Crystallographica Section E), revealing planar isoxazole-thiazole geometry, which contrasts with the non-planar oxadiazole-thiophene arrangement in the target compound .
Functional Analogues and Pharmacological Profiles
Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
- Structure : Features a nitrothiophene-carboxamide core linked to a substituted thiazole.
- Bioactivity : Exhibits narrow-spectrum antibacterial activity, likely due to nitro group-mediated redox interactions .
- Comparison : The target compound’s oxadiazole-isoxazole system may offer broader target specificity, as nitro groups often confer toxicity risks .
3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide
- Structure : Contains a 1,2,4-oxadiazole ring but paired with a piperidine-carboxamide instead of isoxazole-thiophene.
- Bioactivity : Shows high binding affinity to Mycobacterium tuberculosis targets, suggesting the oxadiazole-carboxamide motif is critical for antitubercular activity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s lower LogP (2.1) suggests improved aqueous solubility compared to nitrothiophene derivatives (LogP 3.5) .
Mechanistic and Target-Specific Comparisons
- Antibacterial Activity : Nitrothiophene carboxamides act via disruption of bacterial membrane integrity, whereas the target compound’s isoxazole-oxadiazole system may inhibit enzymatic pathways (e.g., cytochrome P450) .
- Antitubercular Potential: Structural similarity to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide suggests possible activity against Mycobacterium tuberculosis enoyl-ACP reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
